

"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" molecular structure and weight

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Compound of Interest

Compound Name: *tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate*

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An In-depth Technical Guide to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate**. This compound, a carbamate derivative, is of interest to researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate is a carbamate compound with the molecular formula $C_9H_{17}NO_3$.^{[1][2]} Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-amino-2-methylpropanal moiety. The presence of the aldehyde functional group and the bulky tert-butyl groups influence its reactivity and physical properties.

Property	Value	Source(s)
Molecular Formula	C9H17NO3	[1][2]
Molecular Weight	187.24 g/mol	[3]
CAS Number	109608-77-7	[1][2]
IUPAC Name	tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate	[1]
Synonyms	tert-butyl 1,1-dimethyl-2-oxoethylcarbamate, 2-tert-butoxycarbonylamino-2-methylpropanal, N-(tert-butoxycarbonyl)-2-amino-2-methyl-propanal, TERT-BUTYL (1,1-DIMETHYL-2-OXOETHYL)CARBAMATE	[1]
Physical Form	Solid	
Boiling Point	260.345 °C at 760 mmHg	[1]
Density	1.002 g/cm ³	[1]
Flash Point	111.253 °C	[1]
Refractive Index	1.44	[1]
Vapor Pressure	0.012 mmHg at 25°C	[1]

The following diagram illustrates the two-dimensional structure of **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate**.

Molecular structure of the target compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate** are not readily available in the public domain. However, the synthesis of structurally similar tert-butyl carbamates is well-documented. These methods

generally involve the reaction of an amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

A plausible synthetic approach for this molecule would involve the protection of the amino group of 2-amino-2-methylpropanal with Boc anhydride. The reaction would likely be carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a mild base like triethylamine or sodium bicarbonate to neutralize the acid byproduct.

Due to the lack of a specific published procedure, researchers aiming to synthesize this compound would need to adapt protocols from the synthesis of analogous N-Boc protected amino aldehydes.

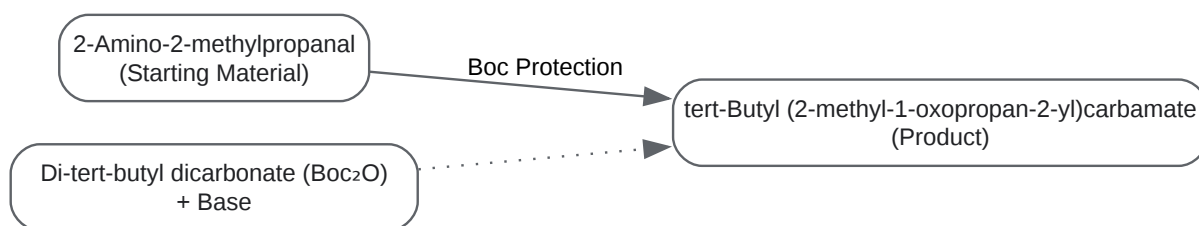
Spectroscopic Data

As with the experimental protocols, specific, publicly available spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry) for **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate** is limited. Commercial suppliers may hold this data, but it is not typically published in open literature.

For researchers who synthesize this compound, characterization would be crucial. The expected ^1H NMR spectrum would show signals for the tert-butyl protons (a singlet at approximately 1.4 ppm), the methyl protons on the propanal backbone (a singlet), the aldehyde proton (a singlet at around 9-10 ppm), and a signal for the NH proton. The ^{13}C NMR would show characteristic peaks for the carbonyl carbons of the carbamate and the aldehyde, as well as for the quaternary and methyl carbons. Mass spectrometry would be used to confirm the molecular weight of 187.24 g/mol .

Logical Relationships in Synthesis

The synthesis of **tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate** is a straightforward protection reaction, a common step in multi-step organic synthesis. The logical workflow is depicted below.



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General synthetic workflow for Boc protection.

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